Ferric sodium oxalate

Description

The exact mass of the compound this compound is 342.863680 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;iron(3+);oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.Na/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHZODBNOVPFSA-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeNaO12-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.89 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-14-1 | |

| Record name | Ferrate(3-), tris[ethanedioato(2-)-κO1,κO2]-, sodium (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

what is the chemical formula for ferric sodium oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric sodium oxalate (B1200264), a coordination compound with significant applications in various scientific and industrial fields. This document details its chemical properties, synthesis protocols, and key applications, with a focus on its utility in research and development.

Chemical Identity and Properties

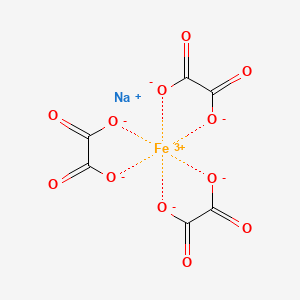

Ferric sodium oxalate, also known as sodium ferrioxalate (B100866) or sodium trisoxalatoferrate(III), is an inorganic compound consisting of a central iron(III) atom coordinated to three bidentate oxalate ligands.[1] The charge of the resulting complex anion, [Fe(C₂O₄)₃]³⁻, is balanced by three sodium cations.[1]

The chemical formula for the anhydrous compound is Na₃Fe(C₂O₄)₃.[2] It more commonly exists in hydrated forms, with the general formula Na₃Fe(C₂O₄)₃·nH₂O.[1][3] The pentahydrate and trihydrate are common forms.[1][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆FeNa₃O₁₂ | [1][5] |

| Molar Mass (anhydrous) | 388.87 g/mol | [1][6] |

| Appearance | Lime green to green-yellow monoclinic crystals | [1][2][3] |

| Density | 1.97 g/cm³ at 17 °C | [1] |

| Solubility in Water | Cold Water: 32.5 parts per 100 parts solvent Boiling Water: 182 parts per 100 parts solvent | [1] |

| pH (10 g/L solution at 25°C) | 4.0 - 5.5 | [2][7] |

| Photoreactivity | The ferrioxalate anion is sensitive to light and electromagnetic radiation, leading to the decomposition of an oxalate ligand to carbon dioxide and the reduction of Fe(III) to Fe(II). | [1] |

Structural Information

The ferrioxalate anion exhibits an octahedral coordination geometry, with the central iron(III) atom bonded to the oxygen atoms of the three bidentate oxalate ligands.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key analytical application of this compound are provided below.

2.1. Synthesis of this compound (Na₃[Fe(C₂O₄)₃]·nH₂O)

This protocol describes a common laboratory method for the synthesis of this compound.

Principle: The synthesis involves the precipitation of ferric hydroxide (B78521) from a ferric salt, followed by the reaction of the hydroxide with a sodium oxalate solution.

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium hydroxide (NaOH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers, Buchner funnel, filtration apparatus, hot plate, glass rod

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve ferric chloride in a minimal amount of distilled water.

-

Separately, prepare a solution of sodium hydroxide in distilled water.

-

Slowly add the sodium hydroxide solution to the ferric chloride solution with constant stirring to precipitate brown ferric hydroxide (Fe(OH)₃).[8]

-

Filter the ferric hydroxide precipitate using a Buchner funnel and wash it several times with hot water to remove any unreacted salts.[8][9]

-

-

Preparation of Sodium Oxalate Solution:

-

Formation of the Complex:

-

Add the washed ferric hydroxide precipitate to the hot sodium oxalate solution in small portions with continuous stirring.[9] The ferric hydroxide will dissolve, and the solution will turn a distinct emerald green color, indicating the formation of the tris(oxalato)ferrate(III) complex.[10]

-

The reaction is: Fe(OH)₃ + 3Na₂C₂O₄ + 3H₂C₂O₄ → 2Na₃[Fe(C₂O₄)₃] + 3H₂O. A simplified representation is adding the ferric hydroxide to a hot solution of sodium oxalate.[8]

-

-

Crystallization and Isolation:

-

Gently heat the green solution to concentrate it until small crystals begin to appear.[1]

-

Allow the solution to cool slowly at room temperature. To protect the light-sensitive product, it is advisable to carry out crystallization in the dark or under reduced light.[3]

-

Green crystals of sodium ferrioxalate will form.

-

Isolate the crystals by filtration, wash them with a small amount of cold water, followed by ethanol, and then dry them.[9]

-

2.2. Ferrioxalate Actinometry Protocol

This protocol details the use of ferrioxalate for chemical actinometry, a method to determine the photon flux of a light source. This is crucial for quantitative photochemical studies.

Principle: The experiment relies on the photoreduction of Fe(III) to Fe(II) upon irradiation. The amount of Fe(II) produced, which is directly proportional to the number of photons absorbed, is quantified spectrophotometrically by forming a colored complex with 1,10-phenanthroline (B135089).[11]

Materials:

-

Potassium ferrioxalate (K₃Fe(C₂O₄)₃·3H₂O) is often used, but the principle is identical for the sodium salt.

-

Sulfuric acid (H₂SO₄)

-

1,10-phenanthroline

-

Sodium acetate (B1210297) (CH₃COONa) buffer solution

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration curve

-

Spectrophotometer, cuvettes, volumetric flasks

-

Light source to be measured

Procedure:

-

Preparation of Solutions (in a dark room or under red light):

-

Actinometer Solution: Prepare a solution of this compound in dilute sulfuric acid. A typical concentration is 0.006 M. This solution is highly light-sensitive and must be protected from light at all times.[11]

-

Phenanthroline Solution: Prepare a solution of 1,10-phenanthroline in water.

-

Buffer Solution: Prepare a sodium acetate buffer solution.

-

Developing Solution: Mix the phenanthroline and buffer solutions.

-

-

Calibration Curve:

-

Prepare a stock solution of Fe(II) of known concentration using ferrous sulfate in dilute sulfuric acid.

-

Create a series of standards by serial dilution of the Fe(II) stock solution.

-

To each standard, add the developing solution. This will form the orange-red [Fe(phen)₃]²⁺ complex.

-

Allow the color to develop for at least 30 minutes.

-

Measure the absorbance of each standard at 510 nm and plot a graph of absorbance versus Fe(II) concentration.[11]

-

-

Irradiation and Measurement:

-

Place a known volume of the actinometer solution in a reaction vessel (e.g., a cuvette).

-

Irradiate the solution using the light source for a precisely measured time interval.

-

Take an aliquot of the irradiated solution and add it to the developing solution.

-

Keep a non-irradiated sample as a blank.

-

Measure the absorbance of the developed sample at 510 nm.[11]

-

-

Calculation of Photon Flux:

-

Use the calibration curve to determine the concentration, and thus the moles, of Fe(II) formed during irradiation.

-

The photon flux (I₀) in moles of photons per unit time can be calculated using the formula: I₀ = (moles of Fe²⁺) / (Φ * t * f) Where:

-

moles of Fe²⁺ is the amount of photogenerated iron(II).

-

Φ is the quantum yield for the photoreduction (a known value that depends on the wavelength of irradiation).

-

t is the irradiation time.

-

f is the fraction of light absorbed by the solution.

-

-

Applications in Research and Drug Development

While this compound has industrial uses in metal treatment, its applications in a research context are primarily centered on its photochemical properties.[4]

-

Chemical Actinometry: As detailed in the protocol above, ferrioxalate is a widely used chemical actinometer for the ultraviolet and visible regions of the spectrum. Its high sensitivity and broad absorption make it suitable for calibrating light sources in photochemical and photobiological experiments, which is fundamental for ensuring reproducibility in studies involving light-induced reactions.

-

Photochemistry Research: The compound serves as a model system for studying the photochemistry of iron complexes and ligand-to-metal charge transfer (LMCT) processes.[1]

-

Synthesis: It can be used as a source of the tris(oxalato)ferrate(III) anion for the synthesis of other coordination compounds.

-

Pharmaceutical Relevance: While not a therapeutic agent itself, its use in actinometry is critical for the development of photodynamic therapies and photosensitive drugs, where precise light dosage is paramount for efficacy and safety.[2][4] Understanding the photon flux of the delivery device is a key step in preclinical and clinical development.

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[2] It is classified as an irritant to the eyes, skin, and respiratory system.[1]

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1][2]

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.[2]

-

Store in a tightly sealed container in a cool, dry place, protected from light, as the compound is light-sensitive and hygroscopic.[2]

-

It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. This compound Manufacturers, with SDS [mubychem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound; FSO Supplier and Distributor [amsyn.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. scribd.com [scribd.com]

- 10. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. hepatochem.com [hepatochem.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Ferric Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of ferric sodium oxalate (B1200264) (also known as sodium tris(oxalato)ferrate(III)). This coordination complex is notable for its vibrant green color and sensitivity to light, making it a subject of interest in fields ranging from crystallography to photochemistry. This document collates crystallographic data, details experimental protocols for its synthesis, and illustrates key chemical processes.

Core Concepts

Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃]·nH₂O, is a salt consisting of sodium cations (Na⁺) and a tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻.[1] In this complex, a central iron atom in the +3 oxidation state is octahedrally coordinated by three bidentate oxalate ligands.[1] The compound typically crystallizes from aqueous solutions in a hydrated form, most commonly as the pentahydrate (n=5).[1][2]

The ferrioxalate (B100866) anion is photosensitive; exposure to light or higher-energy electromagnetic radiation can induce an intramolecular redox reaction. This process involves the reduction of the iron(III) center to iron(II) and the decomposition of an oxalate ligand to carbon dioxide (CO₂).[1] The hydrated crystals are also known to be unstable in dry air, tending to dehydrate over time.[3]

Crystal Structure

The crystal structure of sodium tris(oxalato)ferrate(III) pentahydrate (Na₃[Fe(C₂O₄)₃]·5H₂O) has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system.[2][4]

Crystallographic Data

The quantitative crystallographic data for the pentahydrate form is summarized in the table below.

| Parameter | Value |

| Chemical Formula | Na₃[Fe(C₂O₄)₃]·5H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Z (Formula units/cell) | 8 |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| β (°) | Value not available in abstract |

| Volume (ų) | Value not available in abstract |

Note: Specific lattice parameters were reported in Piro, O. E., et al. (2016) but are not available in the provided search abstracts. Access to the full publication is required for these specific values.

Crystal Morphology

The morphology of this compound crystals is influenced by the synthesis and crystallization conditions. While detailed quantitative studies on morphology control are scarce in the available literature, qualitative descriptions are consistent.

| Morphological Feature | Description |

| Appearance | Bright, lime green, transparent crystals.[1][3] Large crystals can appear almost black due to the deep green color. |

| Habit | Generally described as monoclinic crystals.[5] Some anecdotal reports suggest a hexagonal habit. |

| Stability | Hydrated crystals are unstable in dry air and will dehydrate.[3] The compound is light-sensitive.[3] |

| Growth | Large, well-formed crystals can be grown via slow evaporation of a saturated aqueous solution.[3] |

Experimental Protocols

The synthesis of this compound is a common procedure in inorganic chemistry. The following protocols are based on methodologies reported in the literature.[3][6][7]

Synthesis of Sodium Tris(oxalato)ferrate(III)

This procedure involves two main stages: the preparation of ferric hydroxide (B78521) and its subsequent reaction to form the complex.

Part I: Preparation of Ferric Hydroxide (Fe(OH)₃)

-

Dissolution: Dissolve 10g of ferric chloride (FeCl₃) in 50 mL of deionized water in a beaker.

-

Precipitation: In a separate beaker, dissolve 7.5g of sodium hydroxide (NaOH) in 50 mL of deionized water. While stirring, add the NaOH solution in small portions to the ferric chloride solution. A brown precipitate of ferric hydroxide will form.

-

Washing: Allow the precipitate to settle. Decant the supernatant. Wash the ferric hydroxide precipitate multiple times with hot deionized water to remove residual salts. Filtration using a Buchner funnel can be employed for efficient washing.

Part II: Synthesis of the Complex

-

Oxalate Solution: In a beaker, dissolve 12g of oxalic acid (H₂C₂O₄) in 50 mL of hot deionized water. Carefully add 4g of sodium hydroxide pellets to this solution to form sodium oxalate.

-

Complexation: Add the freshly prepared ferric hydroxide precipitate to the hot sodium oxalate solution while stirring continuously. The brown precipitate will dissolve, and the solution will turn a vibrant, bright green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex ion.

-

Crystallization: Filter the hot green solution to remove any unreacted solids. Concentrate the filtrate by gentle heating on a water bath until small crystals begin to appear on the surface.

-

Crystal Growth: Cover the beaker and allow it to cool slowly to room temperature. For larger crystals, employ slow evaporation by leaving the solution in a dark, undisturbed location for several days to weeks.[3]

-

Isolation and Drying: Collect the green crystals by filtration. Wash them with a small amount of cold water, followed by a wash with ethanol (B145695) to aid in drying. Dry the crystals in a desiccator, protected from light.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Photochemical Decomposition Pathway

The tris(oxalato)ferrate(III) anion is unstable in the presence of light. The following diagram shows the photochemical decomposition process.

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. Sciencemadness Discussion Board - Synthesis of Photosensitive Sodium Ferrioxalate Crystals - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. lscollege.ac.in [lscollege.ac.in]

A Comprehensive Technical Guide to the Solubility of Ferric Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ferric sodium oxalate (B1200264) (also known as sodium ferrioxalate (B100866) or sodium tris(oxalato)ferrate(III)), a coordination compound with the chemical formula Na₃[Fe(C₂O₄)₃]. A thorough understanding of its solubility in aqueous and organic media is critical for its application in various fields, including pharmaceuticals, chemical synthesis, and materials science. This document collates available solubility data, presents detailed experimental protocols for its determination, and provides visual representations of key processes.

Executive Summary

Ferric sodium oxalate is a green crystalline solid that exhibits high solubility in hot water and moderate solubility in cold water.[1][2] It is notably less soluble in polar organic solvents such as ethanol (B145695) and methanol, a property that can be exploited for its precipitation from aqueous solutions.[1] This guide details the known quantitative and qualitative solubility of this compound and provides a robust experimental framework for researchers to determine its solubility in various solvent systems.

Solubility Data

The solubility of this compound is significantly dependent on the solvent and temperature. The available quantitative data is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility ( g/100 g of solvent) | Molar Solubility (mol/L) | Reference |

| Water | Cold | 32 | ~0.82 M | [1][2] |

| Water | Hot (Boiling) | 182 | ~4.68 M | [1] |

| Ethanol | Ambient | Not appreciably soluble | - | [1] |

| Ethanol-Water (>50% Ethanol) | Ambient | Not appreciably soluble | - | [1] |

| Methanol | Ambient | Low (used for precipitation) | - | [1] |

| Acetone | Ambient | No data available | - | |

| Dimethyl Sulfoxide (DMSO) | Ambient | No data available | - |

Note: The molar solubility in water is an approximation assuming the density of the solvent is close to 1 g/mL. The data for organic solvents is largely qualitative, indicating a need for empirical determination for specific applications.

Dissolution and Dissociation in Water

When dissolved in water, this compound dissociates to form sodium cations (Na⁺) and the ferrioxalate anion ([Fe(C₂O₄)₃]³⁻). The ferrioxalate anion is a coordination complex where a central iron(III) ion is coordinated to three bidentate oxalate ligands.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (synthesized or commercial)

-

Solvent of interest (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer or titration apparatus

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

Experimental Workflow

The general workflow for determining the solubility is depicted in the diagram below.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the container to rest at the constant temperature to let the excess solid settle. For a more effective separation, centrifuge the container at a moderate speed.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet at the bottom.

-

Filtration: To remove any remaining microscopic solid particles, pass the collected aliquot through a syringe filter into a clean, dry container.

-

Analysis of Concentration: Determine the concentration of this compound in the filtered sample. Two common methods are:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max) for the ferrioxalate complex. Create a calibration curve and use it to determine the concentration of the unknown sample.

-

Redox Titration: The oxalate content of the ferrioxalate complex can be determined by titration with a standardized solution of potassium permanganate (B83412) (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of the pink permanganate color.

-

-

Calculation of Solubility: From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account any dilutions made. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility

-

Temperature: As indicated in Table 1, the solubility of this compound in water is highly dependent on temperature. For most solid solutes, solubility increases with temperature.

-

pH: The stability of the ferrioxalate complex can be pH-dependent. In highly acidic or basic solutions, the complex may decompose, affecting its apparent solubility.

-

Common Ion Effect: The presence of a common ion (e.g., from sodium salts or other oxalates) in the solution can decrease the solubility of this compound.

-

Light Sensitivity: The ferrioxalate anion is sensitive to light, which can induce a photochemical reaction reducing Fe(III) to Fe(II). This can lead to the precipitation of the less soluble ferrous oxalate and should be considered during solubility studies, which are best performed in the dark or under red light.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed, actionable protocol for its experimental determination. While highly soluble in hot water, its solubility in organic solvents is limited, a characteristic that is useful for its purification. For drug development professionals and researchers, the provided methodology offers a standardized approach to generating the precise solubility data required for formulation, process development, and other research applications. The provided diagrams offer a clear visual representation of the dissolution process and the experimental workflow.

References

A Technical Guide to the Photochemical Properties of the Ferrioxalate Anion

Audience: Researchers, Scientists, and Drug Development Professionals

The tris(oxalato)ferrate(III) anion, commonly known as ferrioxalate (B100866), is a coordination complex renowned for its pronounced photosensitivity. This property has established its role as a cornerstone in chemical actinometry for quantifying light flux, particularly in the UV and visible regions. This technical guide provides an in-depth exploration of the core photochemical properties of the ferrioxalate anion, detailing its photodecomposition mechanism, quantum efficiency, and the experimental protocols essential for its application.

Core Photochemical Properties

The utility of the ferrioxalate anion in photochemistry stems from its distinct absorption characteristics and the high efficiency with which it undergoes a photoreduction reaction.

Absorption Spectrum

The ferrioxalate complex is characterized by a vibrant lime-green color and strong light absorption.[1] Its electronic spectrum features a broad and intense absorption band that extends from the UV region into the visible spectrum (approximately 250 nm to 580 nm).[2][3] This absorption is primarily attributed to a ligand-to-metal charge transfer (LMCT) transition.[4][5] Upon absorbing a photon in this range, an electron is transferred from an oxalate (B1200264) ligand's orbital to a d-orbital of the central iron(III) atom, initiating the photochemical reaction.[4][6]

Photodecomposition Mechanism

The absorption of a photon triggers a rapid and complex sequence of events, leading to the reduction of the iron center and the decomposition of an oxalate ligand. While the intermediate and stable products are well-established, the precise sequence of initial events at the molecular level has been a subject of extensive study using techniques like flash photolysis and time-resolved spectroscopy.

The overall, simplified photochemical reaction is: 2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂

The process begins with the LMCT event, which occurs on a sub-picosecond timescale, creating an excited-state complex and reducing Fe(III) to Fe(II).[6][7][8] This is followed by the dissociation of the now-oxidized oxalate ligand, which decomposes into carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻).[6][9] This highly reactive radical can then reduce another ferrioxalate molecule, which contributes to a quantum yield that can exceed 1.[4]

The key steps in the photodecomposition pathway are visualized below.

Caption: Photochemical decomposition pathway of the ferrioxalate anion.

Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of moles of a product formed to the number of moles of photons absorbed. For ferrioxalate actinometry, the quantum yield of Fe(II) formation (ΦFe(II)) is the critical parameter. A key advantage of the ferrioxalate system is that this yield is well-characterized, highly sensitive, and relatively constant across a broad range of wavelengths.[2][4][10] The fact that the quantum yield often exceeds 1 is evidence of a secondary reaction where radical intermediates reduce additional ferrioxalate anions.[4][10]

| Wavelength (nm) | Quantum Yield (ΦFe(II)) |

| 250 - 500 | 1.25 - 0.9 |

| 270 - 365 | 1.24 |

| 365/366 | 1.26 |

| 480 | 0.94 |

| Table 1: Quantum yield of Fe(II) formation for the ferrioxalate anion at various wavelengths. Data compiled from multiple sources.[4][10][11][12][13] |

Key Experimental Protocols

Accurate use of the ferrioxalate anion in research, particularly for actinometry, requires careful preparation of the complex and precise execution of the measurement protocol. All operations involving the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreduction.[2][14]

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common method for synthesizing the light-sensitive green crystals of potassium ferrioxalate.

Materials:

-

Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)[2][15]

-

Distilled or deionized water

-

Ethanol[2]

Procedure:

-

Prepare Reactant Solutions:

-

Formation of the Complex:

-

Crystallization:

-

To induce crystallization, cool the resulting solution in an ice bath for 30-60 minutes.[14]

-

-

Isolation and Purification:

-

Collect the precipitated bright green crystals by vacuum filtration using a Büchner funnel.[14]

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol (B145695) to facilitate drying.[15]

-

-

Drying and Storage:

-

Dry the crystals in a desiccator or in a warm oven. The resulting solid is stable for months if stored in a dark, dry place, such as an amber vial wrapped in foil.[16]

-

Ferrioxalate Chemical Actinometry

This protocol details the use of potassium ferrioxalate to measure the photon flux of a light source. The principle is the quantitative measurement of Fe²⁺ produced upon irradiation.[2] This is achieved by forming a stable, intensely colored red complex between the photogenerated Fe²⁺ and 1,10-phenanthroline (B135089), which can be quantified spectrophotometrically.[2][10][16]

Required Solutions:

-

Actinometer Solution (e.g., 0.006 M): Prepare by dissolving the synthesized K₃[Fe(C₂O₄)₃]·3H₂O in a dilute solution of sulfuric acid (e.g., 0.1 N H₂SO₄). This solution is highly light-sensitive and must be stored in the dark.[16]

-

Developer Solution (1,10-Phenanthroline): A 0.1% (w/v) solution of 1,10-phenanthroline in water.[16][17]

-

Buffer Solution: A solution of sodium acetate (B1210297) in dilute sulfuric acid. This is used to control the pH for optimal complex formation.[14][16]

-

Standard Fe²⁺ Solution (for calibration): A solution of known Fe²⁺ concentration, typically prepared from ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) in dilute H₂SO₄.[2]

Experimental Workflow:

Caption: Experimental workflow for ferrioxalate actinometry.

Procedure Details:

-

Irradiation: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it with the light source for a precisely measured time. The irradiation time should be short enough to keep the total conversion below 10%. An identical sample should be kept in the dark as a control.[2][18]

-

Development: After irradiation, transfer a precise aliquot from both the irradiated and the dark samples into separate volumetric flasks. To each flask, add the 1,10-phenanthroline developer solution and the buffer solution. Dilute to the mark with distilled water.[2]

-

Measurement: Allow the solutions to stand in the dark for at least 30 minutes to ensure complete formation of the red Fe(II)-phenanthroline complex.[2][17] Measure the absorbance of each solution using a spectrophotometer at the absorption maximum, which is approximately 510 nm.[16]

-

Calibration and Calculation:

-

Prepare a series of standard Fe²⁺ solutions of known concentrations and develop them in the same manner as the samples to create a calibration curve of absorbance versus Fe²⁺ concentration.

-

Use the calibration curve to determine the concentration, and thus the moles, of Fe²⁺ generated in the irradiated sample (after correcting for any Fe²⁺ present in the dark control).

-

The photon flux (in moles of photons per unit time) can then be calculated using the known quantum yield (Φ) for the specific wavelength of irradiation, the volume of the solution, and the irradiation time.

-

References

- 1. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Ferric Oxalate Photolysis [escholarship.org]

- 9. escholarship.org [escholarship.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Quantum Yield of the Ferrioxalate Actinometer | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. hepatochem.com [hepatochem.com]

- 17. benchchem.com [benchchem.com]

- 18. hepatochem.com [hepatochem.com]

An In-depth Technical Guide to the Photoreduction Mechanism of Ferric Oxalate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the fundamental photochemical mechanism of ferric oxalate (B1200264), a compound of significant interest in photochemistry, atmospheric science, and as a standard for chemical actinometry.

Core Photoreduction Mechanism

The photoreduction of the tris(oxalato)ferrate(III) complex, commonly referred to as ferrioxalate (B100866), is initiated by the absorption of a photon, primarily in the UV and blue regions of the spectrum. The process is characterized by a high quantum yield and proceeds via a ligand-to-metal charge transfer (LMCT) mechanism.[1][2][3]

Upon photoexcitation, an electron is transferred from an oxalate ligand to the Fe(III) center. This intramolecular electron transfer is an ultrafast process, occurring on a sub-picosecond timescale, and results in the reduction of the iron center to Fe(II).[1][3][4] This primary event generates a transient radical complex intermediate.[2][5][6]

The overall simplified reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂

However, the mechanism is more complex, involving several key steps:

-

Photoexcitation: The ground-state [FeIII(C₂O₄)₃]³⁻ complex absorbs a photon, promoting it to an excited LMCT state.

-

Ultrafast Electron Transfer: An electron is transferred from an oxalate ligand to the iron center, forming a primary radical complex, often proposed as [(C₂O₄)₂FeII(C₂O₄•)]³⁻.[2][5][6] This occurs in less than a picosecond.[1][7]

-

Dissociation and Radical Formation: The oxidized oxalate ligand within the complex is unstable. It can dissociate in a few tens of picoseconds to form carbon dioxide (CO₂) and the carbon dioxide radical anion (CO₂•⁻).[1][4] Alternatively, the oxalate radical anion (C₂O₄•⁻) may be formed.[8][9]

-

Secondary Reactions: The highly reactive radical species (CO₂•⁻ or C₂O₄•⁻) can then react with another ground-state [Fe(C₂O₄)₃]³⁻ complex, reducing it to Fe(II) and leading to the formation of additional products. This secondary reaction is responsible for the quantum yield of Fe(II) formation often being greater than one.[8]

Recent studies using advanced spectroscopic techniques like femtosecond UV-pump/mid-infrared-probe spectroscopy and time-resolved X-ray absorption spectroscopy have provided direct evidence for these initial steps, confirming the rapid iron reduction and subsequent ligand dissociation.[1][7][10]

Quantitative Data

The efficiency of the photoreduction is quantified by the quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. For the ferrioxalate system, the quantum yield of Fe(II) formation (ΦFe(II)) is of primary interest.

Quantum Yield of Fe(II) Formation

The quantum yield of ferrioxalate is known to be highly precise and largely insensitive to temperature and reactant concentration, which is why it is the most widely accepted chemical actinometer.[8] The yield does, however, depend on the wavelength of the incident light.

| Wavelength (nm) | Quantum Yield (ΦFe(II)) | Reference Solution | Citation(s) |

| 250 - 480 | 1.25 - 0.90 | Potassium Ferrioxalate | [8][11] |

| 254 | ~1.25 | Potassium Ferrioxalate | [8] |

| 365/366 | 1.26 ± 0.03 | Potassium Ferrioxalate | [12] |

| 480 | 0.94 | Potassium Ferrioxalate | [11] |

| 500 | ~0.9 | Potassium Ferrioxalate | [8] |

Kinetic Data of Intermediates

Time-resolved spectroscopy has enabled the measurement of the kinetics of the initial photochemical steps.

| Process | Rate / Time Constant | Experimental Technique | Citation(s) |

| Intramolecular Electron Transfer | Sub-picosecond | Mid-IR Transient Absorption | [1][3][4] |

| Fe K-edge Red-shift (Fe(III)→Fe(II)) | Within 140 fs | Femtosecond X-ray Absorption | [7] |

| Ferrioxalate Signal Decay (Fast) | 0.4 ± 0.1 ps | Mid-IR Transient Absorption | [1] |

| Ferrioxalate Signal Decay (Slow) | 3.8 ± 0.2 ps | Mid-IR Transient Absorption | [1] |

| Oxidized Oxalate Dissociation | Within 40 ps | Mid-IR Transient Absorption | [1][4] |

Experimental Protocols

Accurate photochemical studies rely on the correct preparation of the ferrioxalate complex and precise execution of the actinometry protocol.

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol outlines a common method for synthesizing the light-sensitive potassium ferrioxalate crystals.[13][14] All steps should be performed in a darkroom or under red light to prevent premature decomposition.[14]

Materials:

-

Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled or deionized water

-

Beakers, vacuum filtration apparatus (Buchner funnel), and filter paper

Procedure:

-

Prepare Reactant Solutions:

-

Mixing and Complex Formation: Slowly add Solution A to Solution B while stirring continuously. A vibrant green solution of the potassium ferrioxalate complex will form.[13]

-

Crystallization: Cool the resulting solution in an ice bath for 30-60 minutes to induce the precipitation of the bright green crystals.[13]

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with cold distilled water and then with ethanol (B145695) to facilitate drying.

-

Drying and Storage: Dry the crystals in a desiccator overnight. Store the final product in an amber vial, completely protected from light. The solid can be stored for months.[15]

Ferrioxalate Chemical Actinometry

This protocol is used to determine the photon flux of a light source.[13][14][15] The principle is the photoreduction of Fe(III) to Fe(II), followed by the quantification of Fe(II) via spectrophotometry after complexation with 1,10-phenanthroline (B135089).[14]

Reagents:

-

Actinometer Solution (e.g., 0.006 M K₃[Fe(C₂O₄)₃]): Prepare in 0.1 N H₂SO₄. This solution is highly light-sensitive and must be prepared and handled in the dark.[15]

-

Developer Solution (1,10-phenanthroline): Prepare a solution of 1,10-phenanthroline (e.g., 0.1% w/v) in water.[11]

-

Buffer Solution: A sodium acetate (B1210297) buffer is used to ensure the optimal pH for the formation of the Fe(II)-phenanthroline complex.[11][15]

-

Standard Fe²⁺ Solution: Prepared from ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) for creating a calibration curve.[14]

Procedure:

-

Calibration: Prepare a series of dilutions from the standard Fe²⁺ solution. Add the phenanthroline and buffer solutions to each, allow color to develop (~30 mins in the dark), and measure the absorbance at 510 nm.[13][15] Construct a Beer's Law calibration curve (Absorbance vs. [Fe²⁺]).

-

Irradiation:

-

Work in a darkroom. Pipette a known volume of the actinometer solution into a quartz cuvette or reaction vessel.[13]

-

Keep an identical sample in complete darkness to serve as a control.[13]

-

Expose the sample cuvette to the light source for a precisely measured time interval. The total conversion should be kept low (<10%).[14]

-

-

Development:

-

Measurement: Measure the absorbance of the irradiated and dark samples at 510 nm, using the dark sample as the blank.[13]

-

Calculation:

-

Use the calibration curve to determine the concentration of Fe²⁺ formed.

-

Calculate the total moles of Fe²⁺ produced in the irradiated volume.

-

Use the known quantum yield (ΦFe(II)) at the irradiation wavelength to calculate the moles of photons absorbed.

-

Photon Flux (moles of photons/second) = (moles of Fe²⁺ formed) / (ΦFe(II) × irradiation time).

-

References

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of Ferric Oxalate Photolysis (Journal Article) | OSTI.GOV [osti.gov]

- 5. New insight into photochemistry of ferrioxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 9. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 10. epj-conferences.org [epj-conferences.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. hepatochem.com [hepatochem.com]

An In-depth Technical Guide on the Thermal Decomposition Products of Ferric Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric sodium oxalate (B1200264) (also known as sodium tris(oxalato)ferrate(III), Na₃[Fe(C₂O₄)₃]). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the thermal behavior of this complex. This document outlines the decomposition pathway, intermediate and final products, and the experimental methodologies used for their characterization.

Introduction

Sodium ferrioxalate (B100866) is a coordination compound with the formula Na₃[Fe(C₂O₄)₃]·n H₂O, where the iron is in the +3 oxidation state.[1][2] It is known for its green crystalline structure and its sensitivity to light and heat, which can induce decomposition.[1][2] The thermal decomposition of this and similar oxalate complexes is a multi-stage process involving dehydration, reduction of the metal center, and the breakdown of the oxalate ligands. The nature of the final products is highly dependent on the experimental conditions, particularly the temperature and the composition of the surrounding atmosphere.

Thermal Decomposition Pathway

The thermal decomposition of hydrated ferric sodium oxalate proceeds through a series of steps, which can be broadly categorized as dehydration followed by the decomposition of the anhydrous complex. The decomposition of the oxalate ligand leads to the reduction of iron(III) to iron(II), with the subsequent decomposition of the resulting ferrous oxalate to various iron oxides.

The initial stage of thermal decomposition involves the loss of water of crystallization. For hydrated forms of sodium ferrioxalate, such as the trihydrate (Na₃[Fe(C₂O₄)₃]·3H₂O) or the pentahydrate, heating will first result in the removal of these water molecules. This process is typically endothermic and occurs at relatively low temperatures. For instance, heating to 100-120 °C can initiate the loss of water molecules.[3]

Following dehydration, the anhydrous sodium ferrioxalate complex undergoes decomposition at higher temperatures. This is a more complex process involving a redox reaction where the oxalate ligand acts as a reducing agent, converting Fe(III) to Fe(II). The oxalate itself is oxidized to carbon dioxide. An intermediate species, ferrous oxalate (FeC₂O₄), is often formed during this stage.[4]

The overall decomposition can be influenced by the atmosphere. In an inert atmosphere, the decomposition of the ferrous oxalate intermediate can lead to the formation of wüstite (FeO), which may further disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe).[4] In an oxidative atmosphere, the final product is typically hematite (B75146) (α-Fe₂O₃).[4]

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Table 1: Summary of Thermal Decomposition Stages of Ferric Oxalate Hydrate (a related compound)

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Atmosphere |

| ~175 | - | Dehydration | Inert/Oxidative |

| 210 - 340 | - | Decomposition of Fe(III) oxalate to Fe(II) oxalate and CO₂ | Inert |

| > 390 | - | Decomposition of FeC₂O₄ to FeₓO | Inert |

| > 500 | - | Disproportionation of FeₓO to α-Fe and Fe₃O₄ | Inert |

| 180 - 340 | - | Decomposition to FeC₂O₄ and subsequent oxidation to α-Fe₂O₃ | Oxidative |

Note: The data presented is based on studies of ferric oxalate hydrate, which is expected to have a similar decomposition pathway to this compound. Specific temperatures and mass losses for this compound may vary.

Experimental Protocols

A common method for the synthesis of sodium ferrioxalate involves the reaction of ferric chloride with sodium oxalate.

Procedure:

-

Prepare a solution of ferric chloride (FeCl₃) in distilled water.

-

Prepare a separate solution of sodium oxalate (Na₂C₂O₄) in distilled water.

-

Slowly add the ferric chloride solution to the sodium oxalate solution with constant stirring. The formation of the green tris(oxalato)ferrate(III) complex will be observed.

-

The reaction is: 3 Na₂C₂O₄ + FeCl₃ → Na₃[Fe(C₂O₄)₃] + 3 NaCl.

-

The product can be crystallized by slow evaporation of the solvent. The resulting green crystals are then collected by filtration.[2][5]

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

Procedure:

-

A small, accurately weighed sample of this compound is placed in an alumina (B75360) or platinum crucible.

-

The crucible is placed in the STA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

The analysis is conducted under a controlled atmosphere, typically nitrogen (for inert conditions) or air (for oxidative conditions), with a constant flow rate.

-

The instrument records the sample's mass and the differential heat flow as a function of temperature.

-

The resulting TGA and DSC curves are analyzed to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Visualization of Decomposition Pathway and Experimental Workflow

Caption: Thermal decomposition pathway of hydrated this compound.

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

References

understanding the coordination chemistry of ferric sodium oxalate

An In-depth Technical Guide to the Coordination Chemistry of Ferric Sodium Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃], is an inorganic coordination compound featuring an iron atom in the +3 oxidation state.[1][2] It is also referred to as sodium ferrioxalate (B100866) or sodium tris(oxalato)ferrate(III).[3][4] The compound consists of a central ferric ion coordinated to three bidentate oxalate anions, forming the tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻, with sodium ions acting as counterions.[1][5] This complex is notable for its vibrant green color, high solubility in water, and significant sensitivity to light, a property that has led to its extensive use in chemical actinometry for measuring light flux.[3][6][7]

The ferrioxalate anion exhibits a distorted octahedral geometry and displays helical chirality, existing as two non-superimposable stereoisomers.[2][7] While stable in the absence of light, exposure to electromagnetic radiation induces a photoredox reaction.[7] This reaction involves an intramolecular electron transfer from an oxalate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the decomposition of the oxalate to carbon dioxide.[1][8] This photochemical process is a source of reactive oxygen species (ROS), which is of interest in various chemical applications, including wastewater treatment.[6][9] This guide provides a comprehensive overview of the synthesis, structure, properties, and photochemical behavior of this compound, presenting key data and experimental protocols for the scientific community.

Structure and Bonding

The core of this compound's chemistry lies in the structure of the [Fe(C₂O₄)₃]³⁻ anion. The central iron(III) ion is in a high-spin d⁵ electronic state and is surrounded by three bidentate oxalate (C₂O₄²⁻) ligands.[7] Each oxalate ion coordinates to the iron center through two oxygen atoms, resulting in a coordination number of 6 for the iron atom.

The bonding between the oxygen atoms of the oxalate ligands and the central iron atom is dative covalent in nature, where the ligands donate lone pairs of electrons into the empty d and p orbitals of the ferric ion.[2][7] The resulting complex has a distorted octahedral geometry with D₃ molecular symmetry.[7] The Fe-O bond distances are all approximately 2.0 Å.[7] The overall 3- charge of the complex anion is balanced by three sodium (Na⁺) cations in the crystal lattice. The compound typically crystallizes as a hydrate, with trihydrate and pentahydrate forms being common.[1][3][10]

Physicochemical and Quantitative Data

The properties of this compound have been well-characterized. Quantitative data are summarized in the tables below for clarity and comparative purposes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Na₃[Fe(C₂O₄)₃] | [1][2] |

| Hydrated Forms | Na₃[Fe(C₂O₄)₃]·3H₂O, Na₃[Fe(C₂O₄)₃]·5H₂O | [3][10][11] |

| Molar Mass (anhydrous) | 388.87 g/mol | [2][12] |

| Molar Mass (trihydrate) | 442.93 g/mol | [10] |

| Appearance | Lime green / emerald green crystals | [1][2][6] |

| Coordination Geometry | Octahedral | [1][7] |

| Density | 1.97 g/cm³ at 17 °C | [1] |

| pH (10 g/L solution) | 4.0 - 5.5 |[11] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Cold Water | 32.5 parts per 100 parts solvent | [1][2] |

| Hot/Boiling Water | 182 parts per 100 parts solvent |[1][2] |

Table 3: Photochemical and Stability Data

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Quantum Yield (Φ_Fe(II)) | 1.24 | Wavelength range 270-365 nm | [13][14] |

| Overall Stability Constant (logK) | 11.90 | 300K, 50% (v/v) ethanol-water | [15] |

| Free Energy of Formation (ΔG) | -6.8359 x 10⁴ J K⁻¹ mol⁻¹ | 300K, 50% (v/v) ethanol-water |[15] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of Sodium Tris(oxalato)ferrate(III)

Several methods exist for the synthesis of sodium ferrioxalate. The following protocol is a common laboratory procedure involving the precipitation of ferric hydroxide (B78521) followed by complexation with sodium oxalate.[3][4][16]

Reaction Stoichiometry:

Materials:

-

Ferric chloride (FeCl₃)

-

Sodium hydroxide (NaOH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers, Buchner funnel, filter paper, stirring rod, hot plate

Procedure:

-

Preparation of Ferric Hydroxide (Fe(OH)₃):

-

Dissolve 10g of ferric chloride in 50 mL of water in a beaker.[4]

-

In a separate beaker, dissolve 7.5g of sodium hydroxide in 50 mL of water.[4]

-

Slowly add the sodium hydroxide solution to the ferric chloride solution in small portions while stirring continuously. A brown precipitate of ferric hydroxide will form.[4]

-

Allow the precipitate to settle. Filter the solid using a Buchner funnel and wash the precipitate thoroughly with hot water to remove chloride ions.[4][16]

-

-

Preparation of Sodium Oxalate Solution:

-

Formation of the Complex:

-

Crystallization and Isolation:

-

Filter the green solution to remove any unreacted solids.[3]

-

Gently heat the filtrate to concentrate the solution until the point of crystallization is reached (small crystals begin to appear).[1][4]

-

Allow the solution to cool slowly to room temperature to promote the growth of large crystals.[1][17]

-

Isolate the green crystals by filtration. Wash them with a small amount of cold water and then with ethyl alcohol to aid in drying.[4]

-

Dry the crystals in a desiccator away from direct light and weigh the final product.[3][16]

-

Workflow for Synthesis```dot

Applications

The unique photochemical properties of this compound lend it to several specialized applications.

-

Chemical Actinometry: Its high and well-defined quantum yield for the photoreduction of Fe(III) makes it an ideal chemical actinometer for calibrating light sources in photochemical experiments. [9][13]* Photography and Blueprinting: The light-induced reduction to an iron(II) species, which can then react to form stable pigments like Prussian blue, is the basis for traditional cyanotype or blueprinting processes. [6]* Wastewater Treatment: The photolysis of ferrioxalate can generate radicals that participate in Fenton-like reactions, which can be used to degrade organic pollutants in water. [6]* Synthesis: It serves as a precursor for synthesizing other iron-containing materials, with potential applications in battery technology. [6] While direct applications in drug development are not prominent, the principles of its photochemistry—specifically the light-induced generation of reactive species from a stable metal complex—are conceptually related to the field of photodynamic therapy, where light is used to activate a photosensitizer to produce cytotoxic species.

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Sodium tris(oxalato) ferrate (III) [dmishin.github.io]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. Sodium Ferric Oxalate Hydrate CAS 5936-14-1 - Chemical Supplier Unilong [unilongindustry.com]

- 7. Ferrioxalate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 10. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 11. This compound; FSO Supplier and Distributor [amsyn.com]

- 12. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. analogyou.wordpress.com [analogyou.wordpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. youtube.com [youtube.com]

In-Depth Technical Guide to the Safe Handling of Ferric Sodium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions required for ferric sodium oxalate (B1200264). It is intended to serve as an essential resource for laboratory personnel and drug development professionals to ensure a safe working environment and mitigate risks associated with the handling of this compound.

Chemical and Physical Properties

Ferric sodium oxalate, with the chemical formula Na₃Fe(C₂O₄)₃, is a coordination complex of iron in the +3 oxidation state with oxalate ligands.[1] It typically appears as lime green crystals and is soluble in water.[1][2] The compound is sensitive to light, and exposure can lead to the decomposition of the oxalate and reduction of the iron(III) to iron(II).[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Na₃Fe(C₂O₄)₃ | [2] |

| Molecular Weight | 388.88 g/mol | [2] |

| Appearance | Green-yellow crystalline powder | [2][4] |

| pH | 4.0 - 5.5 (10 g/L solution at 25°C) | [2] |

| Melting Point | Decomposes at 365°C | [2] |

| Solubility in Water | Soluble | [2] |

| Solubility in Cold Water | 32.5 parts per 100 parts solvent | [1][5] |

| Solubility in Hot Water | 182 parts per 100 parts solvent | [1][5] |

| Stability | Stable under ordinary conditions; light-sensitive and hygroscopic | [2] |

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed or in contact with skin.[2] Ingestion of soluble oxalates can lead to severe health effects due to the precipitation of insoluble calcium oxalate, causing acute hypocalcemia.[6] This can disrupt cellular function and lead to organ damage, particularly in the kidneys.

Toxicological Signaling Pathways

The toxicity of oxalate is primarily linked to its effect on renal epithelial cells. High concentrations of oxalate can induce renal injury, promoting the formation of calcium oxalate crystals, the main component of kidney stones. This toxicity is mediated by complex signaling pathways involving oxidative stress, endoplasmic reticulum (ER) stress, and inflammation.

Oxalate-Induced Cell Injury Pathway

References

- 1. Sodium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. This compound Manufacturers, with SDS [mubychem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 5. 5936-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety Profile of Ferric Sodium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the material safety data for ferric sodium oxalate (B1200264) (CAS No: 5936-14-1), also known as sodium ferrioxalate.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physical and chemical properties, toxicological profile, and handling procedures. It also outlines standardized experimental protocols for safety and hazard assessment.

Section 1: Physicochemical and Hazard Data

A thorough understanding of the fundamental properties and hazard classifications of a substance is the bedrock of laboratory safety. The following tables summarize the key physicochemical characteristics and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for ferric sodium oxalate.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | Na₃Fe(C₂O₄)₃ | [1] |

| Molecular Weight | 388.88 g/mol | [1] |

| Appearance | Green-yellow crystals | [1] |

| Melting Point | 365 °C (literature) | [1] |

| Solubility | Soluble in water | [1] |

| pH | 4.0 - 5.5 (10 g/L solution at 25 °C) | [1] |

| Stability | Stable under ordinary conditions of use and storage. Sensitive to light and hygroscopic. | [1] |

| Incompatibilities | Oxidizing agents, strong acids, and strong bases. | [1] |

| Hazardous Decomposition Products | Emits carbon oxides, sodium oxide, and iron oxides upon heating to decomposition. | [1] |

Toxicological Summary and GHS Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |

The following diagram illustrates the GHS hazard communication elements for this compound.

Section 2: Standardized Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols provide a framework for generating the data necessary for a comprehensive safety assessment.

Acute Oral Toxicity - OECD Test Guidelines 420, 423, and 425

Acute oral toxicity studies are designed to determine the adverse effects that occur shortly after a single oral dose of a substance. The OECD provides three distinct methods: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).

Objective: To determine the oral dose of a substance that causes mortality in 50% of a test population (LD50) and to identify other signs of toxicity.

Methodology Outline:

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least five days before the study.

-

Dose Administration: The test substance is administered as a single dose by gavage. The volume administered should be minimized.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Collection: Body weight is recorded at the start of the study and weekly thereafter. All signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, are recorded.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

The choice between the three guidelines depends on the expected toxicity of the substance and the specific regulatory requirements.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology Outline:

-

Test Animals: The albino rabbit is the recommended species.

-

Preparation of the Test Site: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of the Test Substance: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a standardized scale.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology Outline:

-

Test Animals: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for any lesions.

Section 3: Emergency Response and First-Aid Procedures

Prompt and appropriate first-aid is crucial in the event of accidental exposure to this compound. The following workflow outlines the recommended first-aid measures for different routes of exposure.

In all cases of exposure, it is imperative to seek professional medical attention.

Section 4: Safe Handling and Storage

Proper handling and storage practices are essential to minimize the risk of exposure to this compound.

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[3]

-

Avoid breathing dust, vapor, mist, or gas.[3]

-

Avoid contact with skin and eyes.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Protect from light and moisture.[1]

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This technical guide provides a summary of the available material safety data for this compound. While specific quantitative toxicological data such as LD50 values are not widely available, the GHS classification clearly indicates that it is harmful if swallowed or in contact with the skin. Adherence to the outlined safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are critical for the safe use of this compound in a research and development setting. For definitive toxicological assessments, it is recommended to conduct studies following standardized protocols such as the OECD guidelines detailed herein.

References

The Discovery and Enduring Legacy of Ferrioxalate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery, history, and photochemical applications of ferrioxalate (B100866) compounds, with a particular focus on potassium ferrioxalate. Renowned for its remarkable light sensitivity, this complex has become an indispensable tool in photochemistry and actinometry. This document delves into the seminal research that established its importance, detailed experimental protocols for its synthesis and use, and the fundamental photochemical mechanisms that govern its behavior.

A Landmark Discovery in Photochemistry

The journey of ferrioxalate compounds from a chemical curiosity to a cornerstone of photochemical measurement is a fascinating chapter in the history of science. While the synthesis of coordination complexes was explored in the 19th century, the profound photosensitivity of the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, and its application in actinometry (the measurement of light intensity) marked a significant advancement.

The discovery of the efficient photolysis of the ferrioxalate anion was a landmark for chemical photochemistry and actinometry.[1][2] The potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, was found to be over 1,000 times more sensitive than uranyl oxalate (B1200264), the compound previously used for these purposes.[1][2] This superior sensitivity and broad spectral applicability, from the UV to the visible region (~250 nm to 580 nm), cemented its role as one of the most widely used chemical actinometers.[3]

The underlying principle of its use in actinometry is the photoreduction of the iron(III) in the ferrioxalate complex to iron(II) upon exposure to light.[3] The amount of Fe²⁺ produced can then be accurately quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[3][4] This elegant and reliable method has allowed researchers for decades to quantify photon flux, a critical parameter in any photochemical study.

The Photochemical Mechanism

The photochemistry of the ferrioxalate anion involves a ligand-to-metal charge-transfer (LMCT) process.[5][6] Upon absorption of a photon, an electron is transferred from an oxalate ligand to the Fe(III) center, resulting in its reduction to Fe(II) and the oxidation of the oxalate ligand.[5][7][8] This primary photochemical process is incredibly fast, occurring on a sub-picosecond timescale.[5][8]

The oxidized oxalate radical then undergoes further decomposition, ultimately producing carbon dioxide.[8][9] The overall photochemical reaction can be summarized as follows:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[4]

The initial redox reaction may involve the formation of C₂O₄•⁻ or CO₂•⁻ anion radicals.[10] These radical intermediates can further react with another ferrioxalate molecule to produce an additional Fe(II) ion, leading to quantum yields greater than one.[10]

Quantitative Data for Ferrioxalate Actinometry

The quantum yield (Φ) of Fe²⁺ formation is a crucial parameter for accurate actinometry and is dependent on the wavelength of irradiation. The table below summarizes the well-characterized quantum yields for the potassium ferrioxalate actinometer at various wavelengths.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |

| 253.7 | 1.39 |

| 365/366 | 1.26 |

| 436 | 1.15 |

| 480 | 0.94 |

Note: The quantum yields can be influenced by factors such as temperature and solution concentration; it is essential to use the appropriate value for the specific experimental conditions.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of potassium ferrioxalate and its application in chemical actinometry.

Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common and reliable method for the synthesis of light-sensitive potassium ferrioxalate crystals.[3][11][12]

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled or deionized water

-

Beakers, conical flasks, graduated cylinders

-

Glass stirring rod

-

Funnel and filter paper

-

Heating mantle or hot plate

Procedure:

-

Preparation of Ferric Chloride Solution: In a beaker, dissolve an appropriate amount of ferric chloride in distilled water to create a 1.5 M solution (e.g., 12.16 g of FeCl₃ in 50 mL of water).[4]

-

Preparation of Potassium Oxalate Solution: In a separate beaker, dissolve an appropriate amount of potassium oxalate monohydrate in distilled water to create a 1.5 M solution (e.g., 41.45 g of K₂C₂O₄·H₂O in 150 mL of water).[4][13]

-

Formation of the Complex: Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously.[4]

-

Crystallization: Beautiful, light green crystals of potassium ferrioxalate trihydrate will form.[3]

-

Isolation and Purification: Decant the mother liquor and collect the crystals by filtration.[3] Wash the crystals with ethanol and then dry them.[11] The synthesis and handling of potassium ferrioxalate should be performed in the dark or under red light to prevent premature decomposition.[3]

References

- 1. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. escholarship.org [escholarship.org]

- 10. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [html.rhhz.net]

- 11. byjus.com [byjus.com]

- 12. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 13. hepatochem.com [hepatochem.com]

optical and fluorescent properties of ferric sodium oxalate in solution

An In-depth Technical Guide on the Optical and Fluorescent Properties of Ferric Sodium Oxalate (B1200264) in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric sodium oxalate, with the chemical formula Na₃[Fe(C₂O₄)₃], is a coordination complex consisting of a central iron(III) ion octahedrally coordinated to three bidentate oxalate ligands.[1][2][3][4] In aqueous solution, it dissociates to yield the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, which imparts a characteristic vibrant green color to the solution.[2][5] This complex is particularly noted for its photosensitivity, a property that has led to its extensive use in chemical actinometry for measuring light flux.[2][4][6] Upon absorption of light, the complex undergoes an efficient intramolecular redox reaction, where the Fe(III) center is reduced to Fe(II) and an oxalate ligand is oxidized to carbon dioxide.[1][2][4] This guide provides a comprehensive overview of the optical absorption properties and the photophysical processes of this compound in solution, with a critical evaluation of its purported fluorescent characteristics.

Optical Absorption Properties

The optical absorption spectrum of the [Fe(C₂O₄)₃]³⁻ anion in aqueous solution is characterized by strong absorption bands in the ultraviolet and visible regions. These arise from electronic transitions within the complex.

Absorption Spectra

The UV-Vis absorption spectrum of an aqueous solution of the ferrioxalate (B100866) complex exhibits two main features:

-

A band in the ultraviolet region attributed to a π→π* transition within the oxalate ligands.[7]

-

An intense, broad band assigned to a ligand-to-metal charge transfer (LMCT) transition.[7] This LMCT band is responsible for the complex's green color and its photosensitivity.

The photoreduction of the ferrioxalate complex is initiated by the absorption of a photon, primarily within the LMCT band.[1] The process is highly efficient, with a quantum yield of Fe(II) formation that is greater than one over a broad range of wavelengths, indicating that the initial photo-event triggers subsequent thermal reactions that also lead to the reduction of another ferrioxalate ion.[6][8][9]

| Parameter | Value | Conditions |

| Absorption Maximum 1 (π→π)* | ~280 nm | Aqueous Solution |

| Absorption Maximum 2 (LMCT) | ~335 nm | Aqueous Solution |

| Molar Absorptivity (ε) | High, characteristic of charge-transfer bands | at λmax (LMCT) |